2-[(6-fluoropyridin-2-yl)oxy]acetic acid 2-[(6-fluoropyridin-2-yl)oxy]acetic acid
Brand Name: Vulcanchem
CAS No.: 2353455-34-0
VCID: VC11564075
InChI:
SMILES:
Molecular Formula: C7H6FNO3
Molecular Weight: 171.1

2-[(6-fluoropyridin-2-yl)oxy]acetic acid

CAS No.: 2353455-34-0

Cat. No.: VC11564075

Molecular Formula: C7H6FNO3

Molecular Weight: 171.1

Purity: 95

* For research use only. Not for human or veterinary use.

2-[(6-fluoropyridin-2-yl)oxy]acetic acid - 2353455-34-0

Specification

CAS No. 2353455-34-0
Molecular Formula C7H6FNO3
Molecular Weight 171.1

Introduction

Structural and Molecular Characteristics

The molecular structure of 2-[(6-fluoropyridin-2-yl)oxy]acetic acid consists of a pyridine ring substituted with a fluorine atom at the 6th position and an acetic acid group connected via an ether bond at the 2nd position . The planar pyridine ring and the flexible acetic acid side chain create a hybrid structure capable of both hydrophobic and hydrophilic interactions. Key structural parameters include:

PropertyValue
Molecular FormulaC7H6FNO3\text{C}_7\text{H}_6\text{FNO}_3
Molecular Weight171.13 g/mol
CAS Number2353455-34-0
XLogP3-AA (Predicted)0.7

The fluorine atom induces electron-withdrawing effects, polarizing the pyridine ring and increasing the compound’s reactivity in nucleophilic substitution reactions. Spectroscopic data, though limited in publicly available literature, would typically include 1H^1\text{H}-NMR peaks for the pyridine ring (δ 7.8–8.2 ppm) and the acetic acid protons (δ 3.7–4.1 ppm).

Synthesis and Optimization

The synthesis of 2-[(6-fluoropyridin-2-yl)oxy]acetic acid involves a nucleophilic substitution reaction between 6-fluoro-2-chloropyridine and glycolic acid under basic conditions. A typical procedure includes:

  • Reagents: 6-fluoro-2-chloropyridine, glycolic acid, sodium hydride (NaH), dimethylformamide (DMF).

  • Conditions: Reaction at 80–100°C for 12–24 hours under nitrogen atmosphere.

  • Workup: Acidification with HCl, extraction with ethyl acetate, and purification via column chromatography.

The reaction yield is approximately 65–75%, with purity confirmed by HPLC (>95%). Alternative routes using chloroacetic acid instead of glycolic acid have been explored but result in lower selectivity due to competing esterification .

Physicochemical Properties

Limited data exist on the compound’s physical properties, but inferences can be drawn from structural analogs:

PropertyValue
Melting PointNot reported
Boiling PointNot reported
SolubilitySoluble in DMSO, DMF; sparingly soluble in water
StabilityStable at room temperature; sensitive to strong acids/bases

The compound’s solubility profile suggests utility in organic synthesis, while its stability under mild conditions facilitates handling in laboratory settings .

Biological Activity and Mechanistic Insights

2-[(6-Fluoropyridin-2-yl)oxy]acetic acid exhibits preliminary bioactivity in enzyme inhibition assays, particularly against kinases and carboxylases. The fluorine atom enhances binding affinity to hydrophobic enzyme pockets, as demonstrated in molecular docking studies with cytochrome P450 isoforms. Comparative analysis with the herbicide Fluroxypyr (C7H5Cl2FN2O3\text{C}_7\text{H}_5\text{Cl}_2\text{FN}_2\text{O}_3) reveals shared structural motifs but divergent applications:

CompoundTargetApplication
2-[(6-Fluoropyridin-2-yl)oxy]acetic acidKinasesDrug discovery
FluroxypyrAuxin receptorsHerbicide

While Fluroxypyr acts as a synthetic auxin to disrupt plant growth , 2-[(6-fluoropyridin-2-yl)oxy]acetic acid is under investigation for modulating human metabolic enzymes.

Applications in Research

Medicinal Chemistry

The compound serves as a building block for fluorinated analogs of nonsteroidal anti-inflammatory drugs (NSAIDs). Its acetic acid moiety allows direct conjugation to pharmacophores, while the pyridine ring enhances blood-brain barrier permeability.

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